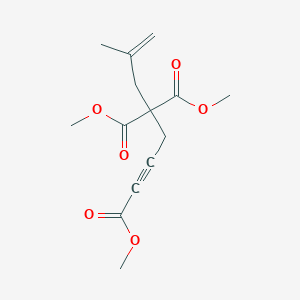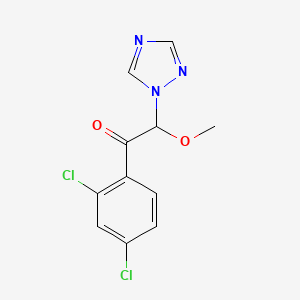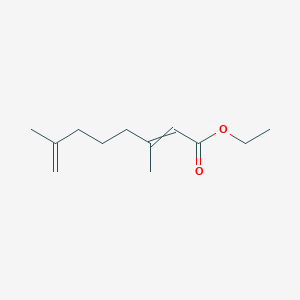
Ethyl 3,7-dimethylocta-2,7-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7-dimethylocta-2,7-dienoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from 3,7-dimethylocta-2,7-dienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,7-dimethylocta-2,7-dienoate can be synthesized through the esterification of 3,7-dimethylocta-2,7-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The resulting ester is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3,7-dimethylocta-2,7-dienoic acid or its aldehyde derivative.
Reduction: 3,7-dimethylocta-2,7-dienol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,7-dimethylocta-2,7-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 3,7-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3,7-dimethylocta-2,7-dienoate can be compared with similar compounds such as:
Ethyl 3,7-dimethylocta-2,6-dienoate: Similar structure but different double bond position.
Mthis compound: Similar structure but different alkyl group.
Ethyl 3,7-dimethylocta-2,7-dienyl carbonate: Similar structure but different functional group.
These compounds share similar chemical properties but may differ in their reactivity, aroma, and applications.
Properties
CAS No. |
110995-21-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 3,7-dimethylocta-2,7-dienoate |
InChI |
InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h9H,2,5-8H2,1,3-4H3 |
InChI Key |
ZBXWEXPNDCOBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
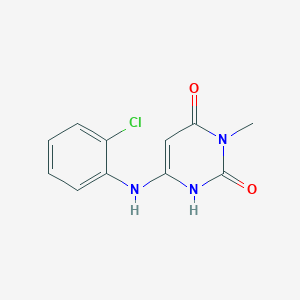
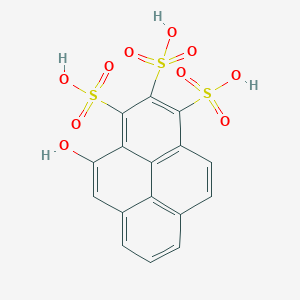
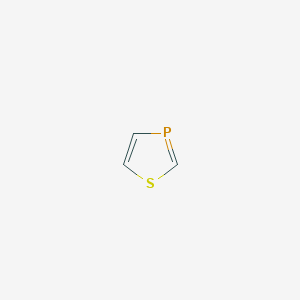
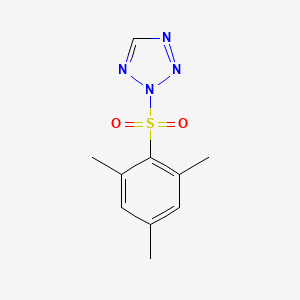
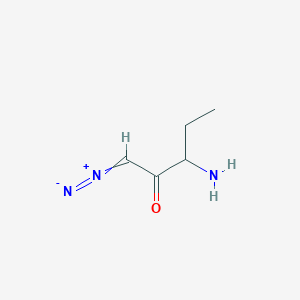
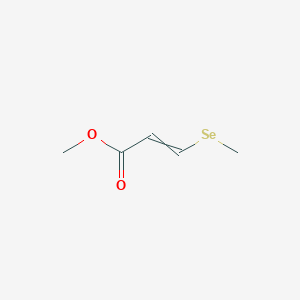
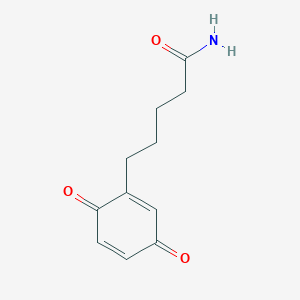
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)

